N'-[(E)-[3-(4-Fluorophenyl)-1H-pyrazol-4-YL]methylidene]-4-methoxybenzohydrazide
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Overview
Description
N’-[(E)-[3-(4-Fluorophenyl)-1H-pyrazol-4-YL]methylidene]-4-methoxybenzohydrazide is a chemical compound that belongs to the class of Schiff base hydrazones. These compounds are known for their ability to form stable complexes with transition metal ions and have significant applications in various fields, including bioinorganic chemistry and pharmacology .
Preparation Methods
The synthesis of N’-[(E)-[3-(4-Fluorophenyl)-1H-pyrazol-4-YL]methylidene]-4-methoxybenzohydrazide typically involves the condensation reaction between 4-methoxybenzohydrazide and 3-(4-fluorophenyl)-1H-pyrazole-4-carbaldehyde. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
N’-[(E)-[3-(4-Fluorophenyl)-1H-pyrazol-4-YL]methylidene]-4-methoxybenzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorophenyl group. The major products formed from these reactions depend on the specific reagents and conditions used
Scientific Research Applications
N’-[(E)-[3-(4-Fluorophenyl)-1H-pyrazol-4-YL]methylidene]-4-methoxybenzohydrazide has several scientific research applications:
Mechanism of Action
The mechanism of action of N’-[(E)-[3-(4-Fluorophenyl)-1H-pyrazol-4-YL]methylidene]-4-methoxybenzohydrazide involves its ability to form stable complexes with metal ions. These complexes can interact with biological molecules, potentially inhibiting enzyme activity or altering biochemical pathways . The molecular targets and pathways involved depend on the specific metal ion and the biological context.
Comparison with Similar Compounds
N’-[(E)-[3-(4-Fluorophenyl)-1H-pyrazol-4-YL]methylidene]-4-methoxybenzohydrazide can be compared with other Schiff base hydrazones, such as:
N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide: This compound has similar structural features but different substituents, leading to variations in its chemical and biological properties.
N’-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide: Another structurally related compound with different substituents, affecting its reactivity and applications.
Properties
Molecular Formula |
C18H15FN4O2 |
---|---|
Molecular Weight |
338.3 g/mol |
IUPAC Name |
N-[(E)-[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methylideneamino]-4-methoxybenzamide |
InChI |
InChI=1S/C18H15FN4O2/c1-25-16-8-4-13(5-9-16)18(24)23-21-11-14-10-20-22-17(14)12-2-6-15(19)7-3-12/h2-11H,1H3,(H,20,22)(H,23,24)/b21-11+ |
InChI Key |
IVDFXKWPYLBJBL-SRZZPIQSSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)C(=O)N/N=C/C2=C(NN=C2)C3=CC=C(C=C3)F |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NN=CC2=C(NN=C2)C3=CC=C(C=C3)F |
Origin of Product |
United States |
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